N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves the following steps:
Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step involves the coupling of the triazolopyridazine core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Formation of the propanamide side chain: This can be achieved by reacting the intermediate with propanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)acetamide
- N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Uniqueness
N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its specific structural features, such as the presence of the 4-chlorophenyl group and the methoxy group on the triazolopyridazine core. These features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14ClN5O2 |
---|---|
Molecular Weight |
331.76 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C15H14ClN5O2/c1-23-15-9-7-13-19-18-12(21(13)20-15)6-8-14(22)17-11-4-2-10(16)3-5-11/h2-5,7,9H,6,8H2,1H3,(H,17,22) |
InChI Key |
GNRQDYJVOCZEEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
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